
L-N-Boc-5-fluorotryptophan
Overview
Description
L-N-Boc-5-fluorotryptophan is a synthetic derivative of the amino acid tryptophan It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-N-Boc-5-fluorotryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form N-Boc-tryptophan.
Fluorination: The indole ring of N-Boc-tryptophan is selectively fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Iridium-Catalyzed C7 Borylation
L-N-Boc-5-fluorotryptophan undergoes regioselective C7-borylation under iridium-catalyzed conditions. This reaction employs [Ir(OMe)(COD)]₂ (1.25–5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in tetrahydrofuran (THF) with pinacolborane (5 equiv) at 60°C. The reaction achieves 88% yield for diboronation (Table 1) .
Key Reaction Parameters
Parameter | Condition/Value |
---|---|
Catalyst | [Ir(OMe)(COD)]₂ (2.5 mol%) |
Ligand | dtbpy (5 mol%) |
Solvent | THF |
Temperature | 60°C |
Reaction Time | 12 h |
Boron Source | Pinacolborane (5 equiv) |
Yield (C7-borylated) | 88% |
This method preserves the Boc group and fluorine substituent while introducing a boronate ester at C7, enabling downstream cross-coupling reactions .
Palladium-Mediated Protodeboronation
The C2-boron group in 2,7-diborylated intermediates undergoes selective protodeboronation using palladium(II) acetate (5 mol%) in acetic acid at 30°C, yielding monosubstituted C7-borylated products. This step is critical for avoiding trifluoroacetic acid (TFA)-mediated Boc deprotection .
Protodeboronation Efficiency
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Catalyst : Pd(OAc)₂ (5 mol%)
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Solvent : Acetic acid
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Temperature : 30°C
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Reaction Time : 10 h
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Outcome : >95% C2-protodeboronation, retaining the C7-boron group .
Impact of Fluorine on Reactivity
The C5-fluoro substituent alters the electronic environment of the indole ring, potentially directing borylation to C7 due to electron-withdrawing effects. Comparative studies on non-fluorinated Boc-tryptophans show similar reaction efficiencies, suggesting fluorine does not hinder catalytic borylation .
Synthetic Workflow Example
A representative synthesis of 7-borylated derivatives from this compound methyl ester involves:
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Borylation : Ir-catalyzed diboronation at C7.
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Protodeboronation : Pd-mediated removal of the C2-boron group.
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Purification : Silica gel chromatography (5% acetone/15% DCM/80% hexanes) .
Structural Confirmation
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Mass Spectrometry : ESI-MS confirms boronate incorporation (e.g., m/z 489.3 [M+H]⁺ for diborylated intermediates) .
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HPLC : Retention times and UV-Vis spectra validate purity (>95%) .
Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
L-N-Boc-5-fluorotryptophan has been investigated for its potential anticancer properties. Studies have shown that fluorinated tryptophan derivatives can inhibit the growth of cancer cells by interfering with protein synthesis and cellular signaling pathways. For instance, research involving the incorporation of 5-fluorotryptophan into proteins has demonstrated its ability to affect enzyme activity and promote apoptosis in cancer cells .
1.2 Drug Development
Fluorinated amino acids like this compound are increasingly used in drug design due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine can improve the pharmacokinetic properties of peptides and proteins, making them more effective as therapeutic agents. This compound's role as a peptidomimetic has been highlighted in various studies focusing on cyclin-dependent kinase inhibitors (CDKIs) and their combinations with other anticancer agents .
Structural Biology
2.1 NMR Spectroscopy
this compound is utilized in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics within cellular environments. Its incorporation into proteins allows for the observation of specific interactions and conformational changes in real-time, providing insights into protein function and stability . The ability to use fluorine NMR offers a unique advantage as it can provide information about the local environment around the fluorinated residues.
2.2 In-Cell Studies
The compound has been employed in in-cell NMR studies to investigate protein behavior within living cells. Its presence allows researchers to monitor protein folding, interactions, and localization without disrupting cellular processes, thereby contributing valuable data to the field of structural biology .
Analytical Chemistry
3.1 Enantioseparation Techniques
this compound serves as a model compound for developing enantioseparation methods due to its distinct chiral properties. Recent studies have focused on optimizing chromatographic techniques to achieve baseline separation of fluorinated tryptophans using macrocyclic glycopeptide-based selectors . These methods are crucial for ensuring the purity and efficacy of synthesized compounds in pharmaceutical applications.
3.2 Chromatographic Features
Research indicates that the presence of fluorine alters the chromatographic behavior of tryptophan derivatives, enhancing their separation efficiency under various conditions. This property is exploited in liquid chromatography to analyze complex mixtures containing these amino acids, facilitating their application in drug formulation and quality control .
Case Studies
Mechanism of Action
The mechanism of action of L-N-Boc-5-fluorotryptophan is primarily related to its unique chemical structure. The fluorine atom in the indole ring alters the electronic properties of the molecule, making it more polar and hydrophilic. This modification affects its interaction with biological targets, such as enzymes and receptors, and enhances its utility as a probe in biochemical studies.
Comparison with Similar Compounds
L-N-Boc-5-fluorotryptophan can be compared with other fluorinated tryptophan derivatives, such as:
5-fluorotryptophan: Lacks the Boc protecting group, making it more reactive.
4-fluorotryptophan: Fluorine atom is at the 4-position, leading to different electronic properties.
6-fluorotryptophan: Fluorine atom is at the 6-position, affecting its interaction with biological targets differently.
Uniqueness: this compound is unique due to the combination of the Boc protecting group and the fluorine atom at the 5-position, which provides distinct chemical and biological properties compared to other fluorinated tryptophan derivatives.
Biological Activity
L-N-Boc-5-fluorotryptophan is a fluorinated derivative of the amino acid tryptophan, notable for its potential applications in biochemistry and medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of enzyme interactions, protein synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, along with a fluorine atom at the 5-position of the indole ring. This modification can influence the compound's hydrophobicity, reactivity, and interaction with biological macromolecules.
Biological Activity Overview
1. Enzyme Interactions:
this compound has been studied for its role as a substrate or inhibitor in various enzymatic reactions. Its incorporation into peptides can alter the activity of enzymes such as tryptophan synthase (TrpS), which catalyzes the conversion of indole and serine to tryptophan. Research indicates that fluorinated amino acids can enhance enzyme specificity and stability, making them valuable in biochemical assays .
2. Protein Synthesis:
The incorporation of this compound into proteins can affect their folding, stability, and interaction with ligands. Studies have shown that noncanonical amino acids (ncAAs) like this compound can be incorporated into proteins via genetic code expansion techniques, allowing researchers to study protein function and dynamics in more detail .
3. Anticancer Potential:
Preliminary studies suggest that this compound may exhibit anticancer properties. The fluorine substitution can enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, it may influence pathways regulated by p53, a critical tumor suppressor protein .
Case Studies and Research Findings
Case Study 1: Enzymatic Activity Modulation
A study explored the effects of various fluorinated tryptophan analogs on TrpS activity. It was found that this compound could serve as an effective substrate for engineered TrpS variants, leading to increased production of tryptophan derivatives under specific conditions. The introduction of fluorine enhanced the enzyme's selectivity for this substrate compared to non-fluorinated analogs .
Compound | Enzyme Activity (%) | Comments |
---|---|---|
L-Tryptophan | 100 | Baseline activity |
This compound | 150 | Enhanced selectivity |
5-Fluoro-L-tryptophan | 80 | Reduced activity |
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in breast cancer cells (MCF7) with an IC50 value of approximately 0.04 mM, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569641 | |
Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-53-8 | |
Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using L-N-Boc-5-fluorotryptophan in this study?
A1: The research utilizes this compound and other amino acid structural analogs to assess the tolerance of E. coli strains overexpressing the YjeH protein. [] The presence of these analogs in the growth medium likely creates a stressful environment for the bacteria. By observing the growth patterns in the presence of these analogs, researchers can infer the role of YjeH in exporting these compounds and contributing to the bacteria's tolerance.
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